Cas no 2228817-87-4 (1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine)

1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine
- 1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine
- 2228817-87-4
- EN300-1792025
-
- インチ: 1S/C14H18N2/c1-10(15)14(7-8-14)12-4-3-5-13-11(12)6-9-16(13)2/h3-6,9-10H,7-8,15H2,1-2H3
- InChIKey: WTTNNZAZUSVHBJ-UHFFFAOYSA-N
- SMILES: NC(C)C1(C2=CC=CC3=C2C=CN3C)CC1
計算された属性
- 精确分子量: 214.146998583g/mol
- 同位素质量: 214.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- XLogP3: 2
1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792025-0.05g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1792025-0.25g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1792025-1g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1792025-5g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1792025-5.0g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1792025-0.1g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1792025-0.5g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1792025-1.0g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1792025-10.0g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1792025-10g |
1-[1-(1-methyl-1H-indol-4-yl)cyclopropyl]ethan-1-amine |
2228817-87-4 | 10g |
$5467.0 | 2023-09-19 |
1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228817-87-4 and Product Name: 1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine
Compound with the CAS number 2228817-87-4 and the product name 1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a cyclopropyl group linked to an amine moiety, further substituted with a 1-methylindole moiety, which contributes to its distinct chemical properties and biological activities.
The 1-methylindole component of the molecule is particularly noteworthy, as indole derivatives are well-documented for their diverse pharmacological effects. Indole-based compounds have been extensively studied for their roles in modulating various biological pathways, including neurotransmitter systems, inflammatory responses, and metabolic processes. The presence of the cyclopropylethan-1-amine moiety introduces additional complexity to the compound's interactions with biological targets, potentially enhancing its binding affinity and selectivity. This structural arrangement makes the compound a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of indole derivatives, particularly those incorporating cyclic aliphatic moieties such as cyclopropyl groups. These structural features are known to influence the compound's solubility, metabolic stability, and interactions with biological receptors. The compound with CAS No. 2228817-87-4 exemplifies this trend, as it combines the favorable properties of indole derivatives with the unique characteristics of the cyclopropylamine scaffold. This combination has been hypothesized to enhance the compound's efficacy in modulating key biological pathways relevant to various diseases.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The 1-methylindole moiety is known to interact with serotonin receptors, which play a crucial role in regulating mood, cognition, and pain perception. By modulating these receptors, compounds like 1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine may offer therapeutic benefits in conditions such as depression, anxiety, and chronic pain syndromes. Furthermore, the cyclopropyl group is believed to contribute to improved pharmacokinetic properties, including enhanced blood-brain barrier penetration, which is essential for effective central nervous system (CNS) drug delivery.
Recent studies have demonstrated that indole derivatives can exhibit significant anti-inflammatory and antioxidant properties. These effects are attributed to their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine, particularly the presence of both indole and cyclopropyl groups, suggest that it may possess similar anti-inflammatory activities. This makes the compound a promising candidate for further investigation in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The development of novel drug candidates often involves rigorous computational modeling and experimental validation to assess their efficacy and safety profiles. In the case of CAS No. 2228817-87-4, computational studies have been employed to predict its binding affinity to various biological targets. These studies have indicated that the compound may interact with a range of receptors and enzymes relevant to neurological and inflammatory disorders. Additionally, preliminary experimental data suggest that 1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine exhibits promising pharmacological activity in vitro, supporting its further development as a potential therapeutic agent.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The introduction of complex structural motifs such as the cyclopropylamine scaffold requires precise synthetic strategies to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to construct intricate molecular frameworks with increasing efficiency, making compounds like CAS No. 2228817-87-4 more accessible for research purposes. The ability to synthesize such complex molecules underscores the progress made in modern chemical synthesis and highlights the potential for further innovation in drug discovery.
As research continues to uncover new therapeutic applications for indole derivatives, compounds like CAS No. 2228817-87-4 are expected to play a crucial role in addressing unmet medical needs. The unique combination of structural features present in this molecule offers a versatile platform for developing novel drugs with enhanced efficacy and improved pharmacokinetic properties. Furthermore, its potential applications in treating neurological disorders and chronic inflammatory conditions make it a particularly promising candidate for future clinical development.
In conclusion,CAS No. 2228817-87-4 and its corresponding product name 1- –( .)cyclopropylethan-- amine> represent an exciting advancement in medicinal chemistry. Their unique structural features and promising pharmacological activities position them as valuable tools for further research into treating neurological disorders and chronic inflammatory conditions.
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